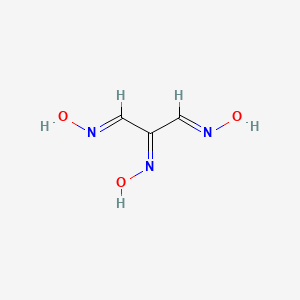
Trioximinopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trioximinopropane is a chemical compound known for its unique structure and reactivity It is characterized by the presence of three oxime groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Trioximinopropane can be synthesized through the reaction of malononitrileoxime with hydroxylamine . The reaction involves mixing malononitrileoxime with hydroxylamine under controlled temperature conditions. The reaction is typically carried out in a three-neck flask equipped with a thermometer and magnetic stirrer to ensure uniform mixing and temperature control .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory preparation. Scaling up the reaction would involve optimizing reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Trioximinopropane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Trioximinopropane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of trioximinopropane involves its interaction with specific molecular targets. The oxime groups in the compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s reactivity allows it to participate in various chemical reactions, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
1,3-Diamino-1,2,3-trioximinopropane: Similar in structure but with amino groups instead of oxime groups.
Malononitrileoxime: A precursor in the synthesis of trioximinopropane.
Hydroxylamine: Used in the synthesis of this compound and has similar reactivity
Uniqueness
This compound is unique due to its three oxime groups, which provide distinct reactivity and potential for forming various derivatives. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
555-72-6 |
|---|---|
Molecular Formula |
C3H5N3O3 |
Molecular Weight |
131.09 g/mol |
IUPAC Name |
N-[(1E,3E)-1,3-bis(hydroxyimino)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C3H5N3O3/c7-4-1-3(6-9)2-5-8/h1-2,7-9H/b4-1+,5-2+ |
InChI Key |
NBADLTRRAFIGAE-GRSRPBPQSA-N |
Isomeric SMILES |
C(=N/O)\C(=NO)/C=N/O |
Canonical SMILES |
C(=NO)C(=NO)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


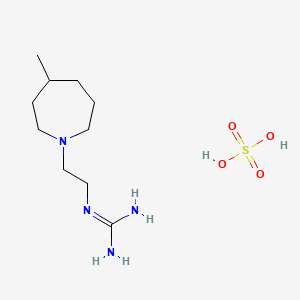


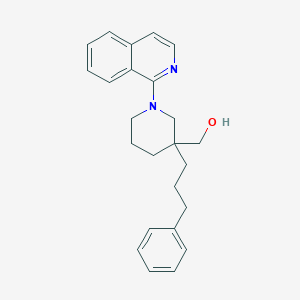
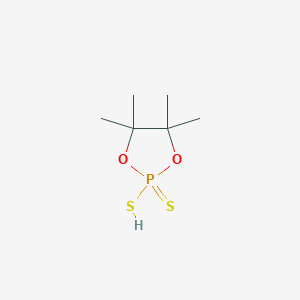
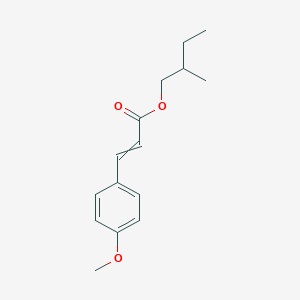
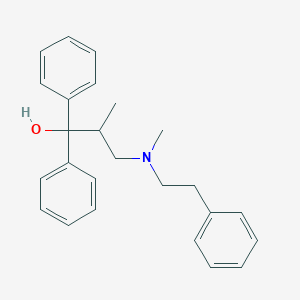
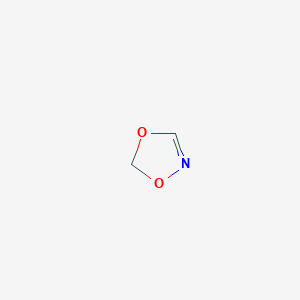
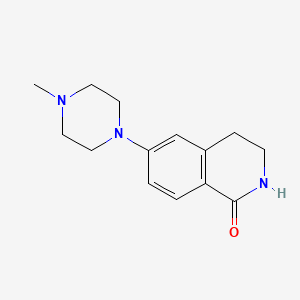
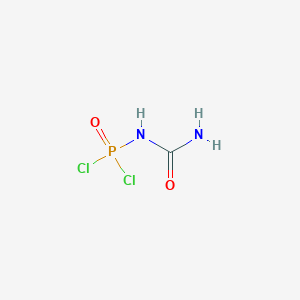
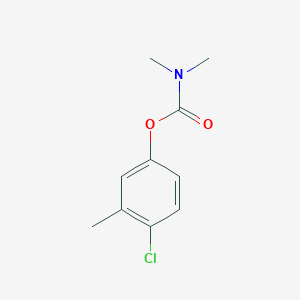
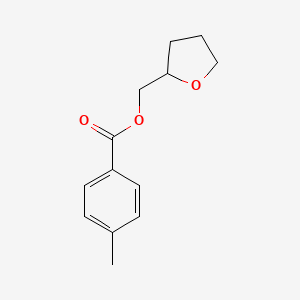
![3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide](/img/structure/B14750526.png)

